

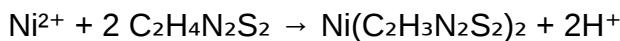
Application Notes: Dithiooxamide in the Gravimetric Analysis of Nickel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dithiooxamide*

Cat. No.: *B146897*


[Get Quote](#)

Introduction

Dithiooxamide, also known as rubeanic acid, is a versatile organic reagent that forms stable, colored complexes with various metal ions. Its application in the analytical chemistry of nickel has been explored, primarily in spectrophotometric determinations due to the formation of a distinctively colored nickel-rubeanate complex.^{[1][2]} While the gravimetric determination of nickel is more commonly associated with dimethylglyoxime^{[3][4][5]}, the principles of precipitation and complexation with **dithiooxamide** can be adapted for a gravimetric protocol. This document provides a detailed, albeit synthesized, protocol for the gravimetric analysis of nickel using **dithiooxamide**, based on established principles of gravimetric analysis and the known chemistry of the nickel-**dithiooxamide** complex.

Principle of the Method

The method is based on the precipitation of nickel(II) ions from a slightly acidic to neutral solution by the addition of an alcoholic solution of **dithiooxamide**. The resulting nickel-**dithiooxamide** complex is a stable, insoluble precipitate that can be filtered, washed, dried, and weighed. The mass of the precipitate is then used to calculate the amount of nickel in the original sample. The reaction is believed to proceed as follows:

The formation of the nickel-**dithiooxamide** complex is pH-dependent, and careful control of pH is necessary to ensure complete precipitation and to avoid the interference of other metal ions.

Interferences

Several metal ions are known to interfere with the determination of nickel using **dithiooxamide** by forming their own precipitates. These include copper, cobalt, iron, and cadmium. The interference from iron(III) can be minimized by the addition of a masking agent such as tartaric or citric acid, which forms a stable, soluble complex with iron. Separation of interfering ions prior to the precipitation of nickel may be necessary for complex matrices.

Quantitative Data Summary

While specific quantitative data for the gravimetric analysis of nickel using **dithiooxamide** is not extensively available in the reviewed literature, the following table summarizes relevant data for nickel determination using **dithiooxamide** via other analytical techniques, which can provide an indication of the reagent's efficacy.

Parameter	Value	Analytical Method	Reference
Optimal pH range	6.8 - 8.0	Spectrophotometry	
Wavelength of Max. Absorbance (λ_{max})	615 nm	Spectrophotometry	
Beer's Law Range	1 - 9 ppm	Spectrophotometry	
Interfering Ions	Cu^{2+} , Co^{3+} , Cd^{2+} , Fe^{2+} , CN^-	Spectrophotometry	

Experimental Protocol: Gravimetric Determination of Nickel using Dithiooxamide

This protocol is a synthesized procedure based on the general principles of gravimetric analysis.

1. Reagents and Solutions

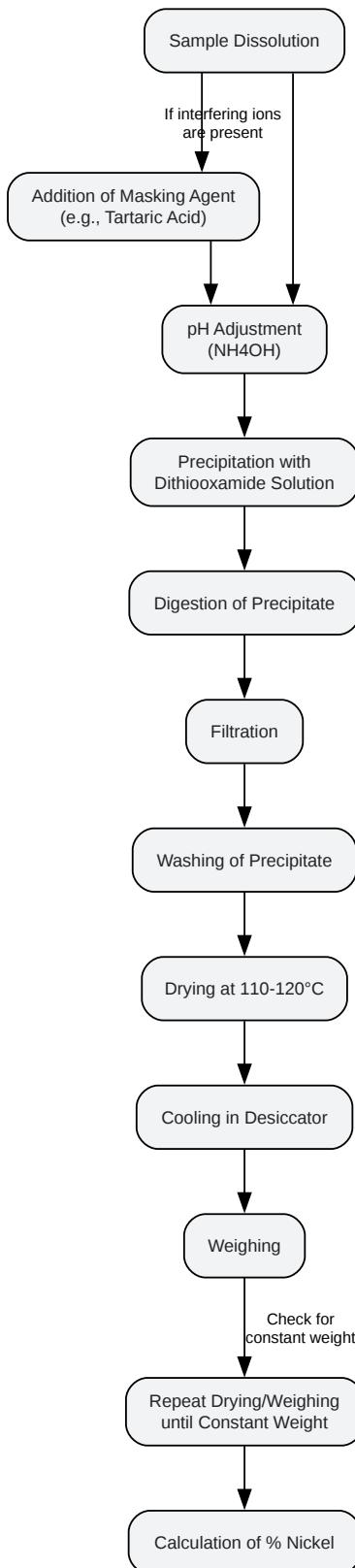
- Nickel Sample Solution: A solution containing a known approximate concentration of nickel(II) ions.

- Hydrochloric Acid (HCl): 6 M solution.
- Ammonium Hydroxide (NH₄OH): 6 M solution.
- **Dithiooxamide** (Rubanic Acid) Solution: 1% (w/v) solution in 95% ethanol. Prepare fresh.
- Tartaric Acid Solution: 20% (w/v) aqueous solution (if iron interference is expected).
- Wash Solution: 0.1% (w/v) **dithiooxamide** in 20% ethanol.
- Deionized Water

2. Procedure

- Sample Preparation: Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in a minimal amount of 6 M HCl in a 400 mL beaker. If the sample is already in solution, pipette an accurate volume into the beaker. Dilute the solution to approximately 150 mL with deionized water.
- Masking of Interfering Ions (if necessary): If iron is present in the sample, add 20 mL of 20% tartaric acid solution and heat the solution to about 60-70°C.
- pH Adjustment: Gently heat the solution to 60-70°C. Add 6 M NH₄OH dropwise with constant stirring until the solution is faintly alkaline. A pH meter can be used to adjust the pH to approximately 7.5-8.5. If a precipitate of metal hydroxides forms, add a few drops of 6 M HCl to redissolve it and readjust the pH.
- Precipitation: To the hot solution, slowly add a slight excess of the 1% **dithiooxamide** solution with constant stirring. The formation of a blue to violet precipitate indicates the presence of the nickel-**dithiooxamide** complex. Allow the solution to stand and cool to room temperature for at least 1-2 hours to ensure complete precipitation.
- Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4). Use a rubber policeman to ensure the quantitative transfer of the precipitate from the beaker to the crucible.

- **Washing:** Wash the precipitate in the crucible several times with small portions of the cold wash solution to remove any soluble impurities. Finally, wash with a small amount of cold deionized water.
- **Drying:** Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 2 hours.
- **Cooling and Weighing:** Transfer the crucible to a desiccator and allow it to cool to room temperature. Weigh the crucible accurately.
- **Constant Weight:** Repeat the drying, cooling, and weighing steps until a constant weight (to within ± 0.3 mg) is obtained.


3. Calculation

The percentage of nickel in the sample can be calculated using the following formula:

$$\% \text{ Nickel} = [(\text{Weight of precipitate (g)} \times \text{Gravimetric factor}) / \text{Weight of sample (g)}] \times 100$$

$$\text{Gravimetric Factor} = (\text{Molar mass of Ni} / \text{Molar mass of Ni(C}_2\text{H}_3\text{N}_2\text{S}_2\text{)}_2)$$

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric determination of nickel using dithiooxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analytical study of nickel rubeanate system. | [Journal of Research Science • 1990] | PSA
• ID 50969 [psa.pastic.gov.pk]
- 2. zenodo.org [zenodo.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 5. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- To cite this document: BenchChem. [Application Notes: Dithiooxamide in the Gravimetric Analysis of Nickel]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146897#use-of-dithiooxamide-in-gravimetric-analysis-for-nickel\]](https://www.benchchem.com/product/b146897#use-of-dithiooxamide-in-gravimetric-analysis-for-nickel)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com